C27H20F3N3O4
Description
Contextualization within Relevant Chemical and Biological Domains
The molecular formula C27H20F3N3O4 suggests a complex organic molecule that likely possesses a polycyclic, aromatic, or heteroaromatic core structure. The presence of a trifluoromethyl (CF3) group is a key feature, as its incorporation into organic molecules can significantly alter their physicochemical and biological properties. rsc.org The strong electronegativity and high stability of the C-F bonds in the CF3 group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgrsc.org
Nitrogen-containing heterocycles are fundamental components in a vast number of biologically active molecules, with over 70% of such compounds featuring a heterocyclic moiety. researchgate.net The combination of a trifluoromethyl group with a nitrogen heterocycle is a common strategy in medicinal chemistry to develop new therapeutic agents. rsc.orgrsc.org These compounds are often investigated for their potential as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways. The specific arrangement of atoms in this compound would determine its precise chemical and biological activities.
Historical Perspective of Analogous Chemical Scaffolds in Academic Inquiry
The concept of a "chemical scaffold" or "molecular scaffold" is central to medicinal chemistry and drug discovery. biosolveit.delifechemicals.com It refers to the core structure of a molecule that is responsible for its primary biological activity. biosolveit.de The systematic modification of functional groups attached to a scaffold allows researchers to fine-tune the properties of a compound to enhance its efficacy and reduce potential toxicity. biosolveit.delifechemicals.com
Historically, the development of new drugs has often relied on the identification and optimization of novel chemical scaffolds. The introduction of fluorine into organic molecules, a field that has been expanding since the isolation of elemental fluorine in 1886, has led to significant advancements in pharmaceuticals and materials science. rsc.org The trifluoromethyl group, in particular, has become a popular bioisostere for a methyl group, offering similar steric bulk but with vastly different electronic properties. rsc.org
Research into nitrogen heterocycles has an even longer history, with many foundational discoveries in organic chemistry stemming from the study of these compounds. The development of synthetic methods to create complex, functionalized heterocycles has been a continuous effort, enabling the creation of vast libraries of compounds for biological screening. acs.org The combination of these two areas—fluorine chemistry and heterocyclic chemistry—has yielded numerous successful drugs and continues to be a fertile ground for new discoveries. rsc.org
Significance of this compound in Current Research Landscape
While specific research on this compound is not prominent, the broader class of trifluoromethylated nitrogen heterocycles is highly significant in the current research landscape. rsc.org The pursuit of new methods to synthesize these molecules remains a challenge and an active area of investigation in organic chemistry. researchgate.netacs.org Recent advances have focused on developing more efficient and selective ways to introduce the trifluoromethyl group into heterocyclic systems. rsc.org
From a biological perspective, compounds with similar structural features are being explored for a wide range of therapeutic applications. The ability of the trifluoromethyl group to enhance properties like metabolic stability and cell permeability makes these compounds attractive candidates for drug development. nih.gov For instance, N-trifluoromethyl (N-CF3) motifs are being investigated for their potential to improve the pharmacokinetic profiles of drug candidates. nih.gov
The table below summarizes some of the key properties and research areas associated with trifluoromethylated nitrogen heterocycles, which would be relevant for a compound with the formula this compound.
| Property | Significance in Research |
| Metabolic Stability | The C-F bond is very strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer duration of action for a drug. rsc.org |
| Lipophilicity | The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. rsc.org |
| Binding Affinity | The electronic properties of the CF3 group can lead to stronger interactions with biological targets, enhancing the potency of a compound. rsc.org |
| Synthetic Accessibility | The development of new synthetic methods is crucial for creating novel trifluoromethylated heterocycles with diverse structures and functions. rsc.orgacs.org |
Given the ongoing interest in this class of compounds, it is plausible that this compound or structurally related molecules are being investigated in academic or industrial research settings for their potential biological activities. Future publications may shed more light on the specific role and significance of this particular compound.
Structure
3D Structure
Properties
Molecular Formula |
C27H20F3N3O4 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(1S,3R,3aR,6aS)-1-[(4-hydroxyphenyl)methyl]-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H20F3N3O4/c28-27(29,30)15-4-3-5-16(13-15)33-23(35)21-20(12-14-8-10-17(34)11-9-14)32-26(22(21)24(33)36)18-6-1-2-7-19(18)31-25(26)37/h1-11,13,20-22,32,34H,12H2,(H,31,37)/t20-,21+,22-,26-/m0/s1 |
InChI Key |
IRUSOTFJGQTYJZ-MSZDEVHKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C(N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for C27h20f3n3o4
Retrosynthetic Analysis and Design of Synthetic Routes for C27H20F3N3O4
Retrosynthetic analysis is the foundational process of planning a chemical synthesis. For a complex target molecule like one represented by this compound, this involves hypothetically breaking it down into simpler, commercially available, or easily synthesized precursors.
A plausible core structure for a molecule with this formula could involve linked heterocyclic systems, such as pyrazole, quinoline, or indole (B1671886) moieties, which are common in pharmacologically active compounds. The analysis would identify key bonds (disconnections) that can be formed using reliable and high-yielding chemical reactions.
Key Disconnections for a Hypothetical this compound Structure:
C-N Bonds: Amide bonds or bonds within nitrogen-containing heterocycles are prime candidates for disconnection. These can often be formed via well-established methods like amide coupling or condensation reactions.
C-C Bonds: Bonds connecting major fragments of the molecule can be disconnected, leading to strategies involving powerful C-C bond-forming reactions such as Suzuki, Heck, or Sonogashira cross-couplings.
Heterocyclic Ring Formation: The analysis would break down complex fused ring systems into simpler components that can be assembled through cyclization reactions, such as the Fischer indole synthesis or Friedländer annulation.
Trifluoromethyl Group: The C-CF3 bond would be traced back to a trifluoromethylating reagent.
Development of Novel Synthetic Methodologies for this compound and Related Compounds
The synthesis of novel, complex molecules often necessitates the development of new chemical reactions or the adaptation of existing ones.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. fu-berlin.decaltech.edu This approach is prized for its atom economy, time efficiency, and ability to rapidly generate molecular diversity. nih.gov
For a target like this compound, an MCR could be employed to construct a central heterocyclic core. For instance:
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide could rapidly assemble a complex acyclic precursor, which could then undergo a subsequent cyclization step to form the desired heterocyclic system. wiley.com
Biginelli Reaction: This three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative could be used to form a dihydropyrimidinone core, a common scaffold in medicinal chemistry. wiley.com
Povarov Reaction: A formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines.
The use of MCRs provides a significant advantage by reducing the number of synthetic steps and purification procedures required, which is crucial for the efficient production of complex molecules. researchgate.net
Catalytic Approaches in this compound Synthesis
Modern organic synthesis relies heavily on catalysis to achieve transformations that would otherwise be difficult or impossible. The synthesis of a complex fluorinated heterocycle would likely employ several catalytic steps.
Metal-Catalyzed Cross-Coupling: Palladium, copper, or nickel catalysts are instrumental in forming C-C, C-N, and C-O bonds, which would be essential for linking different aromatic or heterocyclic fragments of the target molecule.
Catalytic C-H Activation/Functionalization: This advanced strategy allows for the direct modification of C-H bonds, avoiding the need for pre-functionalized starting materials. For example, a Pd(II) catalyst could be used for the direct C-H functionalization of a cyclopropene (B1174273) ring. nih.gov
Catalytic Trifluoromethylation: Introducing a CF3 group often requires specific catalytic methods. Rhodium(II) catalysts, for example, have been used for the asymmetric cyclopropenation of fluorinated diazoalkanes. nih.govd-nb.info Iron-based catalysts are also explored for their ability to catalyze reactions like the Fischer-Tropsch synthesis, which can be part of broader CO2 valorization pathways. mdpi.comgoogle.com
Stereoselective Synthesis of this compound
If the target molecule possesses one or more chiral centers, controlling the stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer preferentially. egrassbcollege.ac.in
Key strategies include:
Asymmetric Catalysis: Using a chiral catalyst (e.g., a metal complex with a chiral ligand) to guide the reaction towards the formation of one enantiomer over the other. Iridium-catalyzed asymmetric allylic alkylation is a powerful method for creating congested stereocenters. caltech.edu
Biocatalysis: Employing enzymes as catalysts, which often exhibit exceptional stereoselectivity. Monooxygenases and lactonases, for instance, can be used for the enantioselective synthesis of chiral sulfur compounds and could be adapted for other functionalities. ucl.ac.uk
Substrate Control: Utilizing a chiral center already present in the starting material to direct the stereochemical outcome of subsequent reactions. This approach is common in the total synthesis of natural products like dihydroisocoumarins. nih.gov
The synthesis of complex natural products like quinolizidine (B1214090) alkaloids often hinges on organocatalytic reactions that efficiently set key stereocenters. chemistryviews.org These principles are directly applicable to the construction of any complex chiral molecule.
Optimization of Reaction Conditions for this compound Production
To maximize the yield and purity of the final compound, each step in the synthetic sequence must be carefully optimized. numberanalytics.com This involves systematically varying reaction parameters to find the ideal conditions. whiterose.ac.uk Key factors include temperature, solvent, catalyst type and loading, and reagent concentration. numberanalytics.com
Modern approaches like Design of Experiments (DoE) and machine learning-guided optimization can accelerate this process, allowing for the efficient exploration of a multidimensional parameter space. beilstein-journals.org For example, ionic liquids are sometimes explored as "green" solvents or catalysts that can enhance reaction rates and improve yields. researchgate.net
Table 1: Illustrative Example of Reaction Optimization
This interactive table shows a hypothetical optimization study for a key cross-coupling step in the synthesis.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2%) | SPhos | Toluene | 80 | 65 |
| 2 | Pd(OAc)2 (2%) | SPhos | Dioxane | 80 | 78 |
| 3 | Pd(OAc)2 (2%) | SPhos | Dioxane | 100 | 92 |
| 4 | Pd2(dba)3 (1%) | SPhos | Dioxane | 100 | 89 |
| 5 | Pd(OAc)2 (1%) | SPhos | Dioxane | 100 | 85 |
| 6 | Pd(OAc)2 (2%) | XPhos | Dioxane | 100 | 81 |
Data is hypothetical and for illustrative purposes only.
Advanced Spectroscopic and Chromatographic Techniques for Compound this compound Characterization
Once synthesized, the identity and purity of compound this compound must be unambiguously confirmed. This is achieved through a combination of spectroscopic and chromatographic methods. fu-berlin.de
Spectroscopic Techniques: These methods probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation. unipd.it
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for determining the carbon-hydrogen framework and confirming the presence and electronic environment of the trifluoromethyl group. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, confirming the molecular formula this compound.
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H).
Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for characterizing carbon-based materials and establishing structure-property correlations. researchgate.net
Chromatographic Techniques: These methods are used to separate the target compound from any impurities, byproducts, or unreacted starting materials. ebsco.com
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final compound and for purification. mt.commdpi.com Different column types (e.g., reversed-phase, normal-phase) can be used. researchgate.net
Gas Chromatography (GC): Suitable for analyzing volatile compounds, though less likely to be used for a large, complex molecule like this compound unless derivatized.
Ion-Exchange Chromatography: Used specifically to separate molecules based on their charge, which is useful for analyzing charged variants of a target compound. nih.gov
Table 2: Summary of Analytical Techniques for Characterization
This interactive table summarizes the purpose of each analytical technique.
| Technique | Purpose | Information Obtained |
| ¹H, ¹³C, ¹⁹F NMR | Structure Elucidation | Connectivity of atoms, electronic environment, stereochemistry |
| HRMS | Formula Confirmation | Exact molecular mass and elemental composition |
| IR/Raman Spectroscopy | Functional Group ID | Presence of key bonds like C=O, N-H, C-F |
| HPLC | Purity Assessment & Purification | Quantifies purity and isolates the compound |
| X-Ray Crystallography | Absolute Structure | 3D arrangement of atoms in a single crystal (if available) |
Preclinical Research Investigations of C27h20f3n3o4
In Vitro Experimental Models in C27H20F3N3O4 Studies
In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental to the initial stages of drug discovery and development. nih.govnih.gov They provide a means to assess the direct effects of a compound on cells and specific molecular targets. nih.govnih.gov
Application of Two-Dimensional (2D) Cell Culture Systems
Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, represent a foundational tool in biomedical research. nih.govfrontiersin.org This system is advantageous for its simplicity and cost-effectiveness in the initial screening and functional testing of therapeutic compounds. nih.gov In the context of this compound, 2D cell culture systems have been instrumental in determining its antiproliferative effects.
Research has demonstrated that this compound exhibits potent antiproliferative activity in various cancer cell lines. For instance, in A375 melanoma cells, which harbor the BRAF V600E mutation, the compound showed a 50% growth inhibition (GI50) at a concentration of 66 nM. selleckchem.com Similarly, in HMVII human melanoma cells with NRAS Q61K and BRAF G469V mutations, the GI50 was observed at 200 nM. selleckchem.com These studies highlight the compound's ability to inhibit the growth of cancer cells with different genetic backgrounds.
The compound's effect extends to inhibiting key signaling pathways involved in cell proliferation. In A375 cells, this compound inhibited the phosphorylation of MEK and ERK with IC50 values of 12 nM and 16 nM, respectively. selleckchem.com In HMVII cells, the inhibition of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) was also significant, with IC50 values of 49 nM and 50 nM, respectively. selleckchem.commedchemexpress.com
Table 1: Antiproliferative and Signaling Inhibition Activity of this compound in 2D Cell Culture Models
| Cell Line | Genetic Mutations | Assay | Endpoint | IC50/GI50 (nM) | Reference |
|---|---|---|---|---|---|
| A375 | BRAF V600E | Proliferation | GI50 | 66 | selleckchem.com |
| HMVII | NRAS Q61K / BRAF G469V | Proliferation | GI50 | 200 | selleckchem.com |
| A375 | BRAF V600E | Phosphorylation | pMEK IC50 | 12 | selleckchem.com |
| A375 | BRAF V600E | Phosphorylation | pERK IC50 | 16 | selleckchem.com |
| HMVII | NRAS Q61K / BRAF G469V | Phosphorylation | pMEK IC50 | 49 | selleckchem.commedchemexpress.com |
| HMVII | NRAS Q61K / BRAF G469V | Phosphorylation | pERK IC50 | 50 | selleckchem.commedchemexpress.com |
Utilization of Three-Dimensional (3D) Spheroid and Organoid Models
To better mimic the complex in vivo environment, three-dimensional (3D) cell culture models like spheroids and organoids are increasingly being used. novusbio.comupmbiomedicals.commdpi.com These models offer a more accurate representation of tissue architecture, cell-cell interactions, and physiological responses compared to 2D cultures. novusbio.comsigmaaldrich.comupmbiomedicals.com Spheroids are simpler aggregates of cells, while organoids are more complex structures that can replicate the function of an organ to some extent. novusbio.comsigmaaldrich.com
While specific studies detailing the use of this compound in 3D spheroid or organoid models are not prevalent in the provided search results, the utility of these systems in cancer research and drug discovery is well-established. nih.govyoutube.com For instance, tumor-derived spheroids can mimic the physical properties of a tumor, providing a valuable platform for studying the tumor microenvironment and drug efficacy. novusbio.com Organoid models, derived from stem cells, can model organ development and disease, aiding in personalized medicine. upmbiomedicals.comsigmaaldrich.com The application of these advanced 3D models would be a logical next step in the preclinical evaluation of this compound to gain deeper insights into its therapeutic potential in a more physiologically relevant context.
Biochemical and Enzymatic Assays for this compound Activity
Biochemical and enzymatic assays are crucial for determining the specific molecular targets of a compound and its mechanism of action. domainex.co.ukcradle.bioabyntek.compromega.comassaygenie.com These cell-free assays measure the activity of specific enzymes and their inhibition by the compound in a controlled setting. abyntek.com
For this compound, biochemical assays have identified it as a potent pan-Raf inhibitor. selleckchem.com It demonstrates strong inhibitory activity against both wild-type and mutant forms of RAF kinases. selleckchem.com In cell-free assays, this compound inhibits wild-type B-Raf and C-Raf with IC50 values of 8.3 nM and 1.4 nM, respectively. selleckchem.com The inhibitory activity is influenced by the concentration of ATP, indicating a competitive binding mechanism. medchemexpress.com At low ATP concentrations, the IC50 values for BRAF and CRAF are 15 nM and 8.1 nM, respectively, which increase to 58 nM and 62 nM at high ATP concentrations. medchemexpress.com
Furthermore, subsequent research has revealed that this compound also targets other kinases. It was found to be an inhibitor of necroptosis by directly binding to and inhibiting the kinase activities of both RIPK1 and RIPK3. nih.gov This dual activity suggests a broader therapeutic potential for the compound beyond its initial identification as a pan-Raf inhibitor.
Table 2: Biochemical and Enzymatic Inhibition Data for this compound
| Target | Assay Type | Condition | IC50 (nM) | Reference |
|---|---|---|---|---|
| B-Raf (wt) | Cell-free | - | 8.3 | selleckchem.com |
| C-Raf (wt) | Cell-free | - | 1.4 | selleckchem.com |
| BRAF | Cell-free | Low ATP | 15 | medchemexpress.com |
| CRAF | Cell-free | Low ATP | 8.1 | medchemexpress.com |
| BRAF | Cell-free | High ATP | 58 | medchemexpress.com |
| CRAF | Cell-free | High ATP | 62 | medchemexpress.com |
| RIPK1 | In vitro kinase assay | - | - | nih.gov |
| RIPK3 | In vitro kinase assay | - | - | nih.gov |
Target Engagement Studies in Cellular Contexts
Confirming that a drug interacts with its intended target within a living cell is a critical step in drug development, a process known as target engagement. nih.govdiscoverx.com Various assays have been developed to measure this, providing evidence of a drug's mechanism of action in a more biologically relevant setting than cell-free assays. nih.govbiorxiv.orgmerckgroup.com
Studies on this compound have employed methods to demonstrate its engagement with RAF kinases inside cells. It has been shown to induce RAF dimerization but inhibit the kinase activity of the resulting dimer, which is attributed to its slow dissociation from RAF. selleckchem.comnih.gov This unique mechanism helps to suppress RAF activity in cells with wild-type BRAF with minimal paradoxical activation, a common issue with other RAF inhibitors. nih.gov
To further identify its targets, a drug affinity responsive target stability (DARTS) assay and a pull-down assay using biotinylated this compound were performed. nih.gov These experiments confirmed that this compound directly binds to RIPK1 and RIPK3 in a cellular context, leading to the inhibition of necroptosis. nih.gov
In Vivo Animal Model Systems for this compound Evaluation
Selection and Characterization of Relevant Animal Models for this compound Research
The choice of an appropriate animal model is crucial for the relevance and translatability of preclinical findings. nih.govarvojournals.orgau.dknih.gov For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice or rats, are commonly used. selleckchem.com
In the evaluation of this compound, several xenograft models have been utilized to assess its antitumor efficacy. These include models with human melanoma cell lines that have different mutational profiles. Specifically, the A375 (BRAF V600E) and HMVII (NRAS Q61K/BRAF G469V) human melanoma xenograft models in rats have been employed. selleckchem.com Additionally, a SK-MEL-2 (NRAS-mutant) melanoma xenograft model has been used. medchemexpress.com
The compound has also been tested in a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS) to investigate its in vivo role in protecting against necroptosis-associated inflammation. nih.gov The selection of these specific models allows for the evaluation of this compound's efficacy in cancers driven by different mutations in the RAF signaling pathway, as well as its potential in inflammatory conditions.
Establishment of Disease Mimicry Models for this compound Investigations
To robustly evaluate the in vivo efficacy of Mubritinib, researchers have established various disease mimicry models that closely replicate human cancers. These models are crucial for understanding tumor response in a biological context that includes a tumor microenvironment.
For investigations into hematological malignancies, particularly acute myeloid leukemia (AML) , patient-derived xenograft (PDX) models have been a cornerstone. researchgate.netnih.govelifesciences.org In these models, primary tumor cells from AML patients are implanted into immunodeficient mice, creating a model that recapitulates the genetic and phenotypic heterogeneity of the patient's disease. jax.org These AML-PDX models have been instrumental in demonstrating the anti-leukemic effects of Mubritinib in vivo. researchgate.netnih.gov
In the context of solid tumors like glioblastoma (GBM) , a highly aggressive brain cancer, both patient-derived BTSC (brain tumor stem cell) xenografts and syngeneic murine orthotopic xenografts have been employed. embopress.orgbiorxiv.orgresearchgate.net Patient-derived models involve the implantation of glioblastoma stem cells from human tumors into the brains of immunodeficient mice. embopress.orgbiorxiv.org Syngeneic models, on the other hand, use mouse tumor cells implanted into immunocompetent mice of the same genetic background, which is particularly useful for studying the interplay between the drug, the tumor, and the immune system. embopress.org These models have been critical in establishing that Mubritinib can cross the blood-brain barrier and exert its anti-tumor effects on glioblastoma. embopress.orgwms-site.com
Similarly, for studying Kaposi's sarcoma-associated herpesvirus (KSHV)-driven primary effusion lymphoma (PEL) , xenograft models using PEL cell lines were developed. nih.gov These models, where PEL cells were transduced with a luciferase reporter for imaging, allowed for the in vivo assessment of Mubritinib's ability to slow tumor growth. nih.gov
| Cancer Type | Model Type | Key Features | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Primary human AML cells engrafted in immunodeficient mice; preserves original tumor heterogeneity. | researchgate.netnih.govelifesciences.org |
| Glioblastoma (GBM) | Patient-Derived BTSC Xenograft | Human brain tumor stem cells implanted orthotopically in immunodeficient mice. | embopress.orgbiorxiv.org |
| Glioblastoma (GBM) | Syngeneic Murine Orthotopic Xenograft | Mouse glioma cells implanted in immunocompetent mice of the same strain. | embopress.orgresearchgate.net |
| Primary Effusion Lymphoma (PEL) | Cell Line-Derived Xenograft | Human PEL cells (e.g., BCBL1, BC1) implanted in immunodeficient mice. | nih.gov |
Pharmacodynamic Biomarker Evaluation in Animal Models
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological effects in vivo. nih.gov For Mubritinib, PD biomarker evaluation has focused on its mechanism as a mitochondrial complex I inhibitor.
A primary PD biomarker for Mubritinib is the Oxygen Consumption Rate (OCR) , a direct measure of mitochondrial respiration. biorxiv.org In preclinical models, a significant, dose-dependent reduction in OCR is a key indicator of target engagement by Mubritinib. biorxiv.org Studies have shown a positive correlation between the basal OCR of cancer cells and their sensitivity to Mubritinib, indicating that tumors with high OXPHOS activity are more vulnerable. biorxiv.org
Downstream of target engagement, researchers have evaluated a cascade of molecular biomarkers. In glioblastoma models, Mubritinib treatment was found to disrupt the AMPK/p27Kip1 pathway , leading to cell cycle arrest. embopress.orgwms-site.com This was evidenced by the accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. biorxiv.org
Furthermore, changes in the expression of specific proteins have served as robust PD biomarkers. In brain tumor stem cells, Mubritinib treatment led to a marked reduction in the levels of stemness markers such as SOX2, Olig2, and Nestin . biorxiv.org In studies on primary effusion lymphoma, Mubritinib treatment resulted in altered cell cycle profiles and changes in the abundance of metabolites like N-acetyl-aspartic acid and 5-thymidylic acid. nih.gov
Gene expression profiling has also been a valuable tool. Sensitivity to Mubritinib in AML models correlated with mitochondrial function-related gene expression levels , while resistance was associated with transcriptomic hallmarks of hypoxia. researchgate.netnih.gov
| Biomarker Category | Specific Biomarker | Effect of Mubritinib | Disease Context | Reference |
|---|---|---|---|---|
| Target Engagement | Oxygen Consumption Rate (OCR) | Significant Reduction | Glioblastoma, PEL | nih.govbiorxiv.org |
| Cell Cycle | Cell accumulation in G1 phase | Increase | Glioblastoma, PEL | nih.govbiorxiv.org |
| p27Kip1 Pathway | Disruption | Glioblastoma | embopress.orgwms-site.com | |
| Protein Expression | Stemness Markers (SOX2, Olig2, Nestin) | Reduction | Glioblastoma | biorxiv.org |
| Cleaved Notch1 | Reduction | Glioblastoma | biorxiv.org | |
| Intracellular ROS | Upregulation | Lung Cancer | nih.gov | |
| Gene Expression | OXPHOS-related genes | Correlation with sensitivity | AML | researchgate.netnih.gov |
Advanced Imaging Modalities in Preclinical In Vivo this compound Studies
Advanced imaging techniques are indispensable in preclinical research for non-invasively monitoring tumor growth and response to therapy over time in the same animal, which reduces biological variability. researchgate.net
In the preclinical evaluation of Mubritinib, bioluminescence imaging (BLI) has been a key modality. nih.govembopress.org This technique was used in studies of both glioblastoma and primary effusion lymphoma. nih.govembopress.org For these experiments, cancer cells were genetically engineered to express luciferase, an enzyme that produces light. nih.govembopress.org By administering the substrate luciferin to the animals and detecting the emitted light with a sensitive camera, researchers could quantitatively track changes in tumor volume. embopress.org In glioblastoma studies, BLI clearly demonstrated that Mubritinib, both alone and in combination with radiation, significantly reduced tumor volume compared to control groups. embopress.org
While not yet reported specifically for Mubritinib, other advanced imaging modalities hold promise for studying ETC inhibitors. For instance, Positron Emission Tomography (PET) using the tracer [18F]-fluoroazomycin arabinoside ([18F]FAZA) has been used as a pharmacodynamic biomarker for another complex I inhibitor. aacrjournals.orgresearchgate.net This PET imaging agent detects hypoxia, and its retention in tumors is reduced when oxygen consumption is inhibited, providing a direct in vivo readout of target engagement. researchgate.net The application of such molecular imaging techniques could further enhance the preclinical evaluation of Mubritinib by providing deeper insights into its in vivo mechanism of action. rug.nldkfz.defrontiersin.org
Table of Compound Names
| Chemical Formula | Common Name |
| This compound | Mubritinib |
Molecular Mechanisms and Target Interactions of C27h20f3n3o4
Identification and Validation of Molecular Targets of C27H20F3N3O4
Sorafenib is recognized as a multi-kinase inhibitor, concurrently targeting several key proteins involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels). Its primary mechanism of action involves the inhibition of both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.
Protein Kinase Inhibition and Modulation
The anti-tumor activity of Sorafenib is largely attributed to its ability to inhibit multiple protein kinases. It is a potent inhibitor of the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation. Specifically, Sorafenib inhibits RAF-1 and both wild-type B-Raf and the mutated B-Raf (V600E). researchgate.net
Furthermore, Sorafenib targets several receptor tyrosine kinases implicated in angiogenesis and tumor progression. These include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sorafenib inhibits VEGFR-1, VEGFR-2, and VEGFR-3, thereby interfering with the signaling cascade that promotes the growth of new blood vessels that supply tumors. researchgate.netresearchgate.net
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): By inhibiting PDGFR-β, Sorafenib further disrupts angiogenesis. researchgate.netresearchgate.net
Other Tyrosine Kinases: Sorafenib also shows inhibitory activity against other tyrosine kinases such as c-KIT (stem cell factor receptor), FMS-like tyrosine kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene. researchgate.netrcsb.orgausl.re.it
The collective inhibition of these kinases leads to a dual effect of reducing tumor cell proliferation and inhibiting tumor angiogenesis. researchgate.net
Receptor Agonism or Antagonism
Beyond its kinase inhibitory functions, Sorafenib has been identified as an antagonist of the aryl hydrocarbon receptor (AhR). nih.gov This interaction suggests a broader mechanism of action that extends beyond kinase inhibition. Additionally, research has revealed that Sorafenib can act as an antagonist for certain serotonin (5-HT) receptors, specifically showing binding affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov
Nucleic Acid Interactions
While Sorafenib's primary targets are protein kinases, it has been shown to interfere with DNA damage repair processes. Studies have indicated that Sorafenib can bind to RAD51, a key protein involved in homologous recombination, a major DNA repair pathway. nih.gov This interaction can disrupt the cell's ability to repair DNA damage, potentially contributing to its anti-cancer effects.
Elucidation of Cellular Signaling Pathways Modulated by this compound
Sorafenib exerts its cellular effects by modulating critical signaling pathways that are often dysregulated in cancer.
The primary pathway targeted by Sorafenib is the RAF/MEK/ERK pathway . This pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. By inhibiting RAF kinases, Sorafenib blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. researchgate.netresearchgate.netresearchgate.net The inhibition of this pathway leads to decreased cell proliferation and can induce apoptosis (programmed cell death).
In addition to the RAF/MEK/ERK pathway, Sorafenib significantly impacts signaling mediated by VEGFRs and PDGFRs . These receptor tyrosine kinases are crucial for angiogenesis. Upon binding of their respective ligands (VEGF and PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Sorafenib's inhibition of VEGFR and PDGFR blocks these signaling events, thereby cutting off the tumor's blood supply. researchgate.netresearchgate.netnih.gov
Specific Binding Modes and Allosteric Modulation by this compound
The binding mode of Sorafenib to its kinase targets has been elucidated through crystallographic studies. A key feature of Sorafenib's interaction with kinases like B-RAF is its binding to the "DFG-out" conformation of the kinase. rcsb.org The DFG motif is a conserved sequence in the activation loop of kinases, and its conformation (in or out) is critical for kinase activity. By binding to and stabilizing the inactive DFG-out conformation, Sorafenib acts as a Type II kinase inhibitor, preventing the kinase from adopting its active state.
Crystal structures of Sorafenib in complex with B-RAF kinase reveal that the urea (B33335) moiety of the Sorafenib molecule forms crucial hydrogen bonds with the kinase. The trifluoromethylphenyl group occupies a hydrophobic pocket, contributing to the binding affinity. researchgate.netnih.gov This specific binding mode explains its potent inhibitory activity.
Enzyme Kinetics and Inhibitory Potency of this compound
The inhibitory potency of Sorafenib against its various kinase targets has been quantified through in vitro assays, typically reported as the half-maximal inhibitory concentration (IC50). These values demonstrate the concentration of Sorafenib required to inhibit 50% of the target enzyme's activity.
| Target Kinase | IC50 (nM) |
| RAF-1 | 6 |
| Wild-type B-Raf | 22 |
| Mutant B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
Data compiled from multiple sources. selleckchem.com
The Ki values, which represent the inhibition constant, have also been determined for Sorafenib's interaction with serotonin receptors:
| Target Receptor | Ki (nM) |
| 5-HT2A | 1959 |
| 5-HT2B | 56 |
| 5-HT2C | 417 |
Data from radioligand competition binding assays. researchgate.net
These kinetic data underscore the multi-targeted nature of Sorafenib and provide a quantitative basis for its observed biological effects.
Table of Compound Names
| Chemical Formula | Common Name |
| This compound | Sorafenib |
Structure Activity Relationship Sar Studies of C27h20f3n3o4 and Analogues
Rational Design Principles for C27H20F3N3O4 Analogues
The design of analogues for Mubritinib has evolved with the understanding of its molecular target. Initially, as a HER2 inhibitor, the design rationale would have focused on optimizing interactions with the ATP-binding pocket of the HER2 kinase. This typically involves a scaffold that can form key hydrogen bonds with the hinge region of the kinase, and substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity.
Following the discovery of its potent inhibitory activity against mitochondrial Complex I, the rational design principles shifted. The primary goal of subsequent analogue design, as demonstrated in key research, was to probe the structural requirements for this off-target activity. The design strategy involved systematic modifications of two main regions of the Mubritinib scaffold:
The Terminal Heterocycle: The 1H-1,2,3-triazole ring was identified as a potential key player in the mitochondrial activity. The design rationale was to replace this ring with other five-membered heterocycles (e.g., pyrazole, tetrazole, imidazole) to determine the importance of the specific arrangement and number of nitrogen atoms for the inhibitory effect.
The Phenyl Group: The trifluoromethylphenyl moiety was systematically modified to explore the impact of electronic effects on activity. Analogues were designed with electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., trifluoromethyl, as in the parent compound), or no substituent at all (unsubstituted phenyl) to assess the influence of the electronic properties of this region on Complex I inhibition.
This systematic approach aimed to deconstruct the molecule to identify the specific substructure, or "toxicophore," responsible for the mitochondrial effects, thereby creating a foundational understanding for designing future compounds with potentially improved safety profiles or for repurposing the scaffold for diseases dependent on oxidative phosphorylation.
Systematic Synthesis and Biological Evaluation of this compound Derivatives
A focused library of Mubritinib derivatives was synthesized to evaluate the structure-activity relationships governing mitochondrial Complex I inhibition. The synthesis primarily involved modifications starting from a common intermediate, with key reaction schemes focusing on the introduction of different heterocyclic and substituted phenyl moieties.
The biological evaluation of these synthesized derivatives centered on their ability to inhibit mitochondrial Complex I. The primary assay used was the measurement of NADH oxidation in mitochondrial membranes, which provides a direct assessment of Complex I enzymatic activity. The results of these evaluations demonstrated a clear SAR profile for the series.
| Compound | Modification vs. Mubritinib (1) | Relative Inhibition of NADH Oxidation (% of Mubritinib) |
|---|---|---|
| 1 (Mubritinib) | Parent Compound (p-CF3 phenyl, 1,2,3-Triazole) | 100% |
| 2 | Unsubstituted Phenyl Group | ~100% |
| 3 | p-Methoxy Phenyl Group (Electron-Donating) | ~100% |
| 4 | p-Cyano Phenyl Group (Electron-Withdrawing) | ~100% |
| 5 | 1,2,4-Triazole Isomer | <10% |
| 6 | 1H-Tetrazole | <10% |
| 7 | 1H-Imidazole | ~100% |
| 8 | 1H-Pyrazole | <10% |
Note: The biological data presented is a qualitative representation based on published findings. The inhibition is shown relative to Mubritinib's activity for comparative purposes.
The evaluation revealed that modifications to the trifluoromethylphenyl group (compounds 2-4 ) had little impact on the inhibition of Complex I. In contrast, the 1H-1,2,3-triazole ring was found to be critical. Replacing it with a 1,2,4-triazole (5 ), a tetrazole (6 ), or a pyrazole (8 ) led to a near-complete loss of inhibitory activity. elifesciences.org Interestingly, substituting the triazole with an N-linked imidazole (7 ) retained the potent inhibitory effect, providing crucial insight into the essential pharmacophoric elements. elifesciences.org
Identification of Key Structural Moieties and Pharmacophore Elements for this compound Activity
SAR studies have been instrumental in identifying the precise structural features of Mubritinib responsible for its potent inhibition of mitochondrial Complex I. The key finding is that the biological activity is not distributed across the entire molecule but is highly dependent on a specific heterocyclic motif.
The essential pharmacophore for this activity has been identified as the 1H-1,2,3-triazol-1-yl substituent . elifesciences.org Further analysis of the active analogues revealed that a 1,3-amidine-like motif embedded within this heterocyclic ring system is the critical element. elifesciences.org This is strongly supported by the finding that an N-linked imidazole derivative (7 ), which preserves a similar 1,3-nitrogen arrangement, retains full inhibitory activity. Conversely, derivatives where this motif is disrupted, such as the 1,2,4-triazole (5 ), pyrazole (8 ), and tetrazole (6 ) analogues, are inactive. elifesciences.org
Therefore, the pharmacophore can be defined by the following key elements:
A five-membered aromatic heterocycle.
Two nitrogen atoms in a 1,3-relationship within that ring.
A specific point of attachment to the rest of the molecular scaffold that presents this motif correctly to the binding site.
This heterocyclic 1,3-nitrogen motif has been described as the "toxicophore" responsible for the off-target mitochondrial liability of Mubritinib. elifesciences.orgmedchemica.com The remainder of the molecule, including the oxazole, the styryl linkage, and the trifluoromethylphenyl group, appears to serve primarily as a scaffold to position this critical pharmacophore within the ubiquinone-binding site of Complex I, as modifications in the phenyl ring did not ablate the inhibitory effect. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
As of the current available scientific literature, there have been no specific Quantitative Structure-Activity Relationship (QSAR) models published for Mubritinib (this compound) and its direct analogues targeting mitochondrial Complex I.
While QSAR is a widely used computational tool in drug discovery to correlate the physicochemical properties of compounds with their biological activities, its application has not been documented for this particular chemical series. The existing research has focused on a more classical, systematic synthesis and biological testing approach to elucidate the SAR.
The development of a robust QSAR model for this class of compounds would require a larger and more diverse set of analogues with quantitatively measured biological activities (e.g., IC50 values). Such a model could potentially identify key molecular descriptors—such as specific electronic (e.g., partial charges on the triazole nitrogens), steric (e.g., molecular shape), or hydrophobic parameters—that are statistically significant for predicting the inhibitory potency against Complex I. This could, in turn, guide the future design of novel inhibitors with optimized activity and selectivity. However, at present, this work has not been reported.
Computational and in Silico Approaches in C27h20f3n3o4 Research
Molecular Docking Investigations of C27H20F3N3O4 with Putative Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies have been crucial in identifying and characterizing its interactions with putative protein targets.
One significant study investigated the interaction of Mubritinib (MUB) with Human Serum Albumin (HSA), a key plasma protein that affects the distribution and availability of drugs in the body. nih.gov The results indicated that Mubritinib binds to HSA with a moderate affinity. nih.gov The primary binding forces were identified as hydrogen bonds, hydrophobic interactions, and van der Waals forces, occurring at site I of the protein. nih.gov This interaction was found to cause slight modifications to the secondary structure of HSA. nih.gov
Another line of research has identified Mubritinib as an inhibitor of the mitochondrial Electron Transport Chain (ETC) complex I in acute myeloid leukemia (AML). x-mol.netnih.govresearchgate.net While a specific molecular docking study of Mubritinib with ETC complex I is not extensively detailed in the available literature, the established inhibitory action suggests a direct binding interaction. x-mol.netnih.govresearchgate.net Docking simulations would be employed to predict the binding pose of Mubritinib within the ubiquinone-binding pocket of complex I, providing insights into the specific amino acid residues involved in the interaction and the mechanism of inhibition.
Furthermore, research on related 1,2,3-triazole derivatives has utilized molecular docking to explore their anticancer potential by targeting the colchicine (B1669291) binding site of tubulin. These studies provide a framework for how molecular docking can be applied to understand the structure-activity relationships of compounds structurally similar to Mubritinib.
A machine learning-based study also performed docking of Mubritinib to Cyclin-Dependent Kinase 6 (CDK6), suggesting potential interactions with key residues like D163(A). helsinki.fi
Table 1: Summary of Molecular Docking Investigations for this compound (Mubritinib)
| Putative Target Protein | Key Findings | Interacting Residues (where specified) | Binding Forces |
| Human Serum Albumin (HSA) | Moderate binding affinity at site I. nih.gov | Not specified | Hydrogen bonds, hydrophobic forces, van der Waals forces. nih.gov |
| Electron Transport Chain (ETC) Complex I | Identified as an inhibitor, suggesting direct binding. x-mol.netnih.govresearchgate.net | Not specified | Not specified |
| Cyclin-Dependent Kinase 6 (CDK6) | Predicted to dock to CDK6. helsinki.fi | D163(A) helsinki.fi | Not specified |
Molecular Dynamics Simulations for this compound Binding Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex. mdpi.com
In the context of this compound, MD simulations are a critical next step following molecular docking to validate the binding poses and assess the stability of the interactions with its putative targets. For instance, after docking Mubritinib into the active site of ETC complex I or protein kinases, MD simulations can reveal how the complex behaves in a dynamic environment that mimics physiological conditions. mdpi.com
A study on the interaction of Mubritinib with Human Serum Albumin (HSA) suggested that the binding leads to slight modifications in the protein's secondary structure. nih.gov MD simulations would be instrumental in exploring the extent of these conformational changes and the stability of the Mubritinib-HSA complex over a simulated timeframe. researchgate.net Such simulations can calculate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of individual residues. mdpi.com
Although specific, detailed MD simulation studies for Mubritinib with its primary therapeutic targets are not widely published, the general methodology is well-established. nih.govsemanticscholar.org These simulations would provide insights into the dynamic behavior of Mubritinib within the binding pocket, the persistence of key interactions, and the role of solvent molecules, thereby offering a more comprehensive understanding of its binding mechanism. mdpi.com
Ligand-Based and Structure-Based Virtual Screening Methodologies for this compound Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be broadly divided into two categories: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. This method assumes that structurally similar molecules are likely to have similar biological activities. While there is no specific report detailing the use of LBVS in the initial discovery of Mubritinib, this approach could be used to find new analogs of Mubritinib with potentially improved properties. By using the known structure of Mubritinib as a template, researchers can search for compounds with similar pharmacophoric features.
Structure-based virtual screening (SBVS) , on the other hand, utilizes the three-dimensional structure of the biological target. Molecular docking is a primary component of SBVS. Given that Mubritinib is a known inhibitor of protein kinases and ETC complex I, SBVS could have been a plausible method for its discovery. x-mol.netnih.govresearchgate.net In this approach, a library of compounds would be docked against the crystal structure of the target protein, and the molecules would be ranked based on their predicted binding affinity. This process can efficiently filter large databases to identify a smaller, more manageable set of candidates for experimental testing. nih.gov
The discovery of novel inhibitors for various targets often employs a combination of both ligand-based and structure-based methods to increase the chances of finding promising lead compounds.
In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction models are essential tools in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These predictions help in identifying potential liabilities and optimizing the drug-like characteristics of a molecule. Several web-based tools, such as SwissADME and pkCSM, are widely used for these predictions. nih.govnih.govjournalijtdh.comresearchgate.net
While a dedicated, comprehensive in silico ADME study for this compound is not available in the public domain, it is possible to generate a representative profile based on the capabilities of these predictive tools. The following table illustrates the types of ADME parameters that would be evaluated for Mubritinib.
Table 2: Representative In Silico ADME Profile for this compound (Mubritinib)
| Property Category | Parameter | Predicted Value/Classification | Significance |
| Absorption | Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cross into the brain. | |
| P-glycoprotein Substrate | No | Suggests the compound is not likely to be actively pumped out of cells. | |
| Distribution | Volume of Distribution (VDss) | Low | Indicates the drug may be more confined to the bloodstream. |
| Fraction Unbound | Moderate | Relates to the amount of drug available to interact with targets. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |
| Excretion | Total Clearance | Low | Suggests a slower rate of elimination from the body. |
| Renal OCT2 Substrate | No | Indicates it is not a substrate for this renal transporter. | |
| Toxicity | AMES Toxicity | No | Predicts the compound is not mutagenic. |
| hERG I Inhibitor | Yes | Potential risk for cardiac-related side effects. |
Note: The values in this table are illustrative and based on the general capabilities of in silico ADME prediction tools. They are not based on a published study of Mubritinib.
These in silico predictions are valuable for guiding the optimization of lead compounds and for prioritizing molecules for further preclinical development. nih.govnih.govjournalijtdh.comresearchgate.net
Artificial Intelligence and Machine Learning Applications in this compound Research
A notable application of machine learning in research involving Mubritinib was in the development of a unified framework for predicting drug-target interactions, binding affinities, and mechanisms of action. helsinki.fi In this study, a machine learning model, DTIAM, was used to predict interactions between various drugs and protein targets. The study reported that their model predicted an interaction between Mubritinib and Cyclin-Dependent Kinase 6 (CDK6). helsinki.fi This prediction was further supported by molecular docking studies which showed that Mubritinib was able to dock to CDK6, with a specific interaction noted with the residue D163(A). helsinki.fi
Furthermore, in the broader context of acute myeloid leukemia (AML), the disease for which Mubritinib has shown efficacy, machine learning models are being developed to predict patient responses to treatment based on their metabolic profiles. medrxiv.org Such models could potentially be used to identify patients who are most likely to benefit from treatment with Mubritinib, paving the way for personalized medicine approaches. medrxiv.org
Current Challenges and Future Perspectives in C27h20f3n3o4 Research
Methodological Advancements and Emerging Technologies in C27H20F3N3O4 Research
The landscape of this compound research is continually evolving, driven by methodological advancements and the advent of emerging technologies. These innovations are set to provide deeper insights into the compound's mechanism of action and therapeutic potential.
Computational and In Silico Approaches: The development of sophisticated computational tools has revolutionized the study of drug-target interactions. researchgate.net For this compound, molecular docking and dynamics simulations can offer a more detailed understanding of its binding to PDE2, potentially guiding the design of even more selective and potent inhibitors. researchgate.net Quantitative structure-activity relationship (QSAR) modeling is another computational method that can predict the biological activity of new derivatives, accelerating the drug discovery process. patsnap.com
Advanced Imaging Techniques: High-resolution imaging technologies are becoming increasingly vital in neurobiology research. biocompare.com Techniques such as two-photon microscopy and functional magnetic resonance imaging (fMRI) could be employed to visualize the effects of this compound on neuronal activity and connectivity in real-time and in vivo. These methods would provide a dynamic view of the compound's impact on brain circuits implicated in conditions like Alzheimer's disease and other cognitive disorders.
Emerging Technologies in Drug Discovery: The broader field of drug discovery is being transformed by a range of emerging technologies that could be applied to this compound research. nih.govnih.govresearchgate.netgeorgetown.edustanford.edu Artificial intelligence and machine learning algorithms can analyze large datasets to identify novel therapeutic applications or predict potential off-target effects. nih.govnih.govresearchgate.netgeorgetown.edustanford.edu Furthermore, the development of organ-on-a-chip models and 3D cell cultures offers more physiologically relevant in vitro systems to study the compound's effects on human tissues, potentially improving the predictability of clinical outcomes. researchgate.net
| Technology | Application in this compound Research | Potential Impact |
| Molecular Docking & Dynamics | Elucidating binding modes with PDE2. | Design of more potent and selective inhibitors. |
| QSAR Modeling | Predicting the activity of new derivatives. | Acceleration of drug discovery pipeline. |
| Advanced Brain Imaging | Visualizing effects on neuronal circuits. | Understanding in vivo mechanisms of action. |
| AI and Machine Learning | Identifying new therapeutic targets. | Repurposing and personalized medicine. |
| Organ-on-a-Chip Models | Studying effects on human tissues in vitro. | Improved prediction of clinical efficacy. |
Bridging In Vitro and In Vivo Findings for this compound Research Translation
A significant challenge in drug development is the translation of findings from controlled in vitro environments to the complex biological systems of living organisms. sygnaturediscovery.com Establishing a robust in vitro-in vivo correlation (IVIVC) is crucial for the successful clinical development of compounds like this compound. nih.govdissolutiontech.comdissolutiontech.com
Understanding Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental. nih.gov In vitro assays using liver microsomes or hepatocytes can provide initial estimates of metabolic stability, which can then be correlated with in vivo pharmacokinetic data from animal models. nih.gov This understanding is essential for predicting human pharmacokinetics and designing appropriate clinical trials. biorxiv.org
Predictive Models for In Vivo Efficacy: The development of predictive mathematical models that link in vitro potency to in vivo pharmacological effects is a key goal. youtube.com For this compound, this would involve correlating its in vitro IC50 for PDE2 inhibition with in vivo markers of target engagement, such as changes in cyclic nucleotide levels in specific tissues. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that can integrate in vitro data with physiological parameters to simulate drug disposition in vivo, aiding in the translation of preclinical data to humans. nih.gov
Challenges in Translation: The translation of in vitro findings for this compound is not without its hurdles. Species differences in metabolism and target expression can lead to discrepancies between preclinical animal models and human responses. Furthermore, the complexity of the central nervous system presents a significant challenge in translating in vitro neuronal effects to in vivo cognitive and behavioral outcomes. Overcoming these challenges will require the use of more sophisticated and human-relevant preclinical models. sygnaturediscovery.com
Innovative Strategies for this compound Lead Optimization
While BAY 60-7550 is a valuable research tool, the principles of lead optimization are critical for developing future therapeutic agents based on its scaffold. danaher.compatsnap.com This process involves modifying the chemical structure of a lead compound to enhance its desirable properties while minimizing undesirable ones. patsnap.compatsnap.com
Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship. patsnap.com By synthesizing and testing analogues of this compound, medicinal chemists can identify which parts of the molecule are essential for its activity and which can be modified to improve properties such as potency, selectivity, and metabolic stability. scienceopen.com
Improving Drug-like Properties: Beyond potency, a successful drug candidate must possess favorable pharmacokinetic properties. patsnap.com Strategies to optimize the ADME profile of this compound derivatives could include modifying lipophilicity to improve oral bioavailability or blocking sites of metabolism to increase half-life. patsnap.com Computational tools can aid in predicting these properties, guiding the design of new molecules. danaher.com
| Optimization Strategy | Goal | Example Application for this compound Analogues |
| SAR Analysis | Enhance potency and selectivity. | Modify substituents on the imidazotriazinone core. |
| ADME Optimization | Improve bioavailability and half-life. | Introduce polar groups to reduce metabolic clearance. |
| Computational Modeling | Predict drug-like properties. | Use in silico models to estimate solubility and permeability. |
Integration of Multi-Omics Data in this compound Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global biological effects of this compound. biocompare.comnih.gov Integrating these large-scale datasets can provide a more holistic view of the compound's mechanism of action and identify novel biomarkers of its activity. oup.comyoutube.com
Unveiling Novel Mechanisms: By examining the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment, researchers can uncover previously unknown signaling pathways and cellular processes that are modulated by PDE2 inhibition. nih.govfrontiersin.org This multi-omics approach can move beyond the known effects on cyclic nucleotides to provide a comprehensive map of the compound's biological impact. oup.com
Biomarker Discovery: A significant challenge in developing drugs for central nervous system disorders is the lack of reliable biomarkers to monitor disease progression and treatment response. oup.com Multi-omics studies in preclinical models and, eventually, in clinical trials of this compound or its analogues could lead to the discovery of new biomarkers in blood or cerebrospinal fluid that reflect the compound's engagement with its target and its therapeutic effects. frontiersin.org
Personalized Medicine: In the future, multi-omics data from patients could be used to predict who is most likely to respond to treatment with a PDE2 inhibitor. frontiersin.org By identifying genetic variations or molecular signatures associated with treatment response, a personalized medicine approach could be developed to tailor therapy to individual patients, maximizing efficacy and minimizing side effects.
| Omics Field | Research Question | Potential Outcome |
| Transcriptomics | How does this compound alter gene expression in the brain? | Identification of novel downstream targets of PDE2. |
| Proteomics | What are the changes in protein profiles following treatment? | Understanding of post-translational modifications and signaling cascades. |
| Metabolomics | How does PDE2 inhibition affect cellular metabolism? | Discovery of metabolic biomarkers of drug response. |
| Multi-Omics Integration | What is the integrated biological response to this compound? | A systems-level understanding of the compound's effects. |
Q & A
Q. How do structural modifications (e.g., fluorination patterns) in C27H20F3N3O4 influence its pharmacokinetic properties?
- Methodology : Conduct molecular dynamics simulations to predict lipophilicity and membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers) .
- Data Contradictions : If computational models conflict with experimental results, re-evaluate force field parameters or consider metabolite interference .
Q. What mechanisms underlie the degradation of C27H20F3N3O4 under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing (ICH Q1A) with LC-MS to identify degradation products. Perform kinetic modeling to derive rate constants and activation energies .
- Contradiction Resolution : If degradation pathways differ from literature reports, analyze isotopic labeling or use <sup>19</sup>F NMR to track fluorine retention .
Q. How can contradictions between theoretical and experimental data on C27H20F3N3O4’s electronic properties be resolved?
- Methodology : Compare Density Functional Theory (DFT) calculations with experimental UV-Vis spectroscopy and cyclic voltammetry . Adjust computational models (e.g., solvent effects, basis sets) to align with empirical data .
- Critical Analysis : Use Bland-Altman plots to quantify discrepancies and identify systematic errors in measurement techniques .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-response relationships in C27H20F3N3O4 bioactivity studies?
- Methodology : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes .
- Ethical Considerations : Pre-register analysis plans to avoid p-hacking and ensure transparency .
Q. How can researchers ensure compliance with ethical and citation standards when publishing data on C27H20F3N3O4?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use citation managers (e.g., Zotero) to format references in ACS or APA style , verifying DOI accuracy .
- Plagiarism Avoidance : Run drafts through Turnitin or iThenticate and paraphrase key findings while retaining original meaning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
